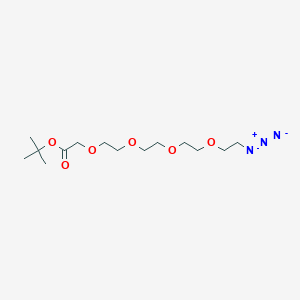

Azido-PEG4-CH2-Boc

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O6/c1-14(2,3)23-13(18)12-22-11-10-21-9-8-20-7-6-19-5-4-16-17-15/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOLYQZSIFQODW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unlocking Precision in Bioconjugation: A Technical Guide to Azido-PEG4-CH2-Boc

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern drug development and molecular biology, the precise and stable linkage of molecules is paramount. Heterobifunctional linkers are central to this endeavor, and among them, Azido-PEG4-CH2-Boc has emerged as a versatile and powerful tool. This technical guide provides an in-depth exploration of the chemical properties, experimental applications, and core principles underlying the use of this valuable reagent.

Core Chemical Properties

This compound, systematically named tert-butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate, is a polyethylene glycol (PEG)-based linker featuring two key functional groups: a terminal azide (-N3) and a tert-butyloxycarbonyl (Boc)-protected amine. The tetraethylene glycol (PEG4) spacer imparts hydrophilicity, which can enhance the solubility and reduce the immunogenicity of the resulting bioconjugates.

It is important to note that while the nomenclature "this compound" is used, commercially available and well-documented compounds with this functional description often possess an ethylamine linkage to the Boc group, as represented by the structure below. This guide will proceed with the properties and reactions of this common variant.

Chemical Structure:

Caption: Chemical structure of Azido-PEG4-NH-Boc.

Quantitative Data Summary:

The following table summarizes the key quantitative properties of a representative Azido-PEG4-amine-Boc compound.

| Property | Value | Reference |

| CAS Number | 940951-99-5 | [1] |

| Molecular Formula | C15H30N4O6 | [1] |

| Molecular Weight | 362.43 g/mol | [1] |

| Purity | >96% | [1] |

Reactivity and Functional Applications

The utility of this compound stems from the orthogonal reactivity of its two terminal functional groups.

The Azide Group: Gateway to Click Chemistry

The azide moiety is a key participant in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. Specifically, it can undergo:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage with a terminal alkyne in the presence of a copper(I) catalyst.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that occurs with strained alkynes, such as dibenzocyclooctyne (DBCO), and is particularly useful for applications in living systems where copper toxicity is a concern.

Caption: Reaction pathways for the azide group.

The Boc-Protected Amine: A Latent Nucleophile

The amine group is protected by a tert-butyloxycarbonyl (Boc) group, which is stable under a wide range of conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). Once deprotected, the primary amine can react with various electrophiles, such as activated esters (e.g., NHS esters), carboxylic acids (in the presence of a coupling agent), and isocyanates, to form stable amide or urea linkages.

Caption: Deprotection and subsequent conjugation of the amine.

Experimental Protocols

The following are generalized protocols for the key reactions involving this compound. Optimization may be required for specific substrates and applications.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

This compound

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Solvent (e.g., DMSO, DMF, or water)

Procedure:

-

Reactant Preparation:

-

Dissolve this compound and the alkyne-functionalized molecule in the chosen solvent.

-

-

Catalyst Preparation:

-

Prepare stock solutions of CuSO4, sodium ascorbate, and the ligand (THPTA for aqueous reactions, TBTA for organic solvents).

-

Prepare a premix of CuSO4 and the ligand in a 1:2 to 1:5 molar ratio.

-

-

Reaction:

-

To the solution of the azide and alkyne, add the copper/ligand premix.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate. A typical molar ratio is Azide:Alkyne:CuSO4:Ligand:Sodium Ascorbate of 1:1.2:0.1:0.5:1.

-

Stir the reaction at room temperature for 1-4 hours.

-

-

Monitoring and Purification:

-

Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).

-

Upon completion, purify the product using a suitable chromatography technique (e.g., size-exclusion chromatography or reversed-phase HPLC) to remove the catalyst and unreacted starting materials.

-

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

-

This compound

-

Strained alkyne-functionalized molecule (e.g., DBCO-NHS ester)

-

Reaction buffer (e.g., PBS, pH 7.4) or organic solvent (e.g., DMSO, DMF)

Procedure:

-

Reactant Preparation:

-

Dissolve this compound and the strained alkyne-functionalized molecule in the chosen solvent.

-

-

Reaction:

-

Mix the solutions of the azide and the strained alkyne. A slight molar excess of one reagent may be used to drive the reaction to completion.

-

Stir the reaction at room temperature. Reaction times can vary from 30 minutes to several hours depending on the reactivity of the strained alkyne.

-

-

Monitoring and Purification:

-

Monitor the reaction by LC-MS or TLC.

-

Purify the product using an appropriate chromatography method.

-

Protocol for Boc Deprotection

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) or 1,4-Dioxane

-

Cold diethyl ether

Procedure:

-

Reaction Setup:

-

Dissolve this compound in DCM or dioxane.

-

Add TFA to the solution (typically 20-50% v/v).

-

-

Reaction:

-

Stir the reaction at room temperature for 30-60 minutes.

-

-

Work-up and Isolation:

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Precipitate the deprotected product by adding cold diethyl ether.

-

Collect the solid by filtration or centrifugation and dry under vacuum.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for using this compound in a two-step bioconjugation strategy.

Caption: A two-step bioconjugation workflow.

Conclusion

This compound is a highly valuable and versatile heterobifunctional linker for researchers in drug development and the broader life sciences. Its well-defined chemical properties, including the orthogonal reactivity of the azide and Boc-protected amine groups, combined with the beneficial characteristics of the PEG spacer, enable the precise and efficient construction of complex bioconjugates. The experimental protocols provided herein offer a solid foundation for the successful application of this reagent in a wide array of bioconjugation strategies. As with any chemical synthesis, careful optimization and characterization are essential for achieving desired outcomes and ensuring the integrity of the final products.

References

Structure and synthesis of Azido-PEG4-CH2-Boc

An In-depth Technical Guide on the Structure and Synthesis of Azido-PEG4-CH2-Boc

This guide provides a comprehensive overview of the structure and a plausible multi-step synthesis of this compound, a heterobifunctional linker commonly used in bioconjugation and drug development. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data presentation in tabular format, and visualizations of the synthetic pathway.

Structure and Properties

This compound, systematically named tert-butyl (1-(15-azido-3,6,9,12-tetraoxapentadecyloxy)methyl)carbamate, is a versatile chemical linker. It features a tetraethylene glycol (PEG4) spacer that imparts hydrophilicity, an azide group for click chemistry reactions, and a Boc-protected aminomethyl group. The tert-butyloxycarbonyl (Boc) protecting group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a primary amine.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C16H32N4O7 |

| Molecular Weight | 392.45 g/mol |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in water, DMSO, DMF, DCM, THF, Chloroform |

| Storage Conditions | -20°C, desiccated |

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process starting from tetraethylene glycol. The overall strategy involves the sequential functionalization of the two terminal hydroxyl groups.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Mono-p-toluenesulfonyl-tetraethylene glycol (Mono-tosyl-PEG4-OH)

This procedure involves the selective tosylation of one of the primary hydroxyl groups of tetraethylene glycol.

Table 2: Reagents for Mono-tosylation of Tetraethylene Glycol

| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount Used |

| Tetraethylene Glycol | 194.23 | 0.1 | 1.0 | 19.4 g |

| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 0.02 | 0.2 | 3.81 g |

| Pyridine | 79.10 | - | - | 50 mL |

| Dichloromethane (DCM) | 84.93 | - | - | 100 mL |

Protocol:

-

Dissolve tetraethylene glycol (1.0 eq) in anhydrous pyridine and cool the solution to 0°C in an ice bath under an inert atmosphere.

-

Slowly add a solution of p-toluenesulfonyl chloride (0.2 eq) in anhydrous pyridine to the reaction mixture.

-

Stir the reaction mixture at 0°C for 2 hours and then allow it to warm to room temperature, stirring for an additional 12 hours.

-

Quench the reaction by adding cold water.

-

Extract the product with dichloromethane (DCM).

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel to obtain mono-tosyl-PEG4-OH as a colorless oil.

Step 2: Synthesis of 1-Azido-11-hydroxy-3,6,9-trioxaundecane (Azido-PEG4-OH)

The tosyl group is displaced by an azide group through nucleophilic substitution.

Table 3: Reagents for Azidation of Mono-tosyl-PEG4-OH

| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount Used |

| Mono-tosyl-PEG4-OH | 348.41 | 0.01 | 1.0 | 3.48 g |

| Sodium Azide (NaN3) | 65.01 | 0.05 | 5.0 | 3.25 g |

| Dimethylformamide (DMF) | 73.09 | - | - | 50 mL |

Protocol:

-

Dissolve mono-tosyl-PEG4-OH (1.0 eq) in anhydrous DMF.

-

Add sodium azide (5.0 eq) to the solution.

-

Heat the reaction mixture to 80-100°C and stir for 12-15 hours.

-

After cooling to room temperature, dilute the mixture with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel to obtain Azido-PEG4-OH as a colorless oil.

Step 3 & 4: Synthesis of 1-Amino-11-azido-3,6,9-trioxaundecane (Azido-PEG4-NH2)

This two-step process involves the activation of the remaining hydroxyl group followed by a Gabriel synthesis to introduce the amine.

**Table 4: Re

An In-depth Technical Guide to Azido-PEG4-CH2-Boc for Click Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Azido-PEG4-CH2-Boc, a heterobifunctional linker critical to the advancement of click chemistry, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). We will delve into its core properties, provide detailed experimental protocols for its use, present quantitative data for reaction optimization, and visualize key workflows and mechanisms.

Introduction to this compound

This compound is a versatile chemical tool designed for bioconjugation. Its structure is composed of three key functional components:

-

Azide Group (-N₃): This moiety is the reactive handle for "click chemistry" reactions. It readily and specifically participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.[1] The bio-orthogonality of the azide group ensures that it does not react with other functional groups found in biological systems, providing high specificity in complex environments.

-

PEG4 Linker (- (CH₂CH₂O)₄ -): The tetraethylene glycol spacer is a hydrophilic chain that imparts several beneficial properties to the molecule and the resulting conjugate. These include increased aqueous solubility, reduced aggregation, and improved pharmacokinetic profiles of bioconjugates.[2] The PEG linker's flexibility can also be crucial for enabling effective interactions between conjugated molecules, such as in the formation of the ternary complex in PROTACs.

-

Boc-Protected Amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the primary amine.[3] It is stable under a variety of reaction conditions but can be easily removed under acidic conditions to reveal the free amine. This allows for a sequential and controlled conjugation strategy, where the azide can be reacted first, followed by deprotection and subsequent reaction of the amine.

This trifunctional nature makes this compound an ideal linker for constructing complex biomolecules where precise control over conjugation is essential.

Data Presentation: Quantitative Insights into Click Chemistry Reactions

The efficiency of click chemistry reactions is influenced by several factors. The following tables summarize typical reaction conditions and outcomes for CuAAC and SPAAC reactions involving azido-PEG linkers, providing a baseline for experimental design and optimization.

Table 1: Typical Reaction Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG Linkers

| Parameter | Typical Value/Condition | Notes |

| Reactants | Azido-PEG, Terminal Alkyne | Molar ratio of azide to alkyne is typically 1:1 to 1.5:1. |

| Copper Source | CuSO₄·5H₂O, CuBr | CuSO₄ is often used with a reducing agent to generate Cu(I) in situ. |

| Reducing Agent | Sodium Ascorbate | Typically used in slight excess to the copper source. |

| Copper Ligand | TBTA, THPTA | Ligands stabilize the Cu(I) oxidation state and improve reaction efficiency. |

| Solvent | DMSO, t-BuOH/H₂O, DMF | The choice of solvent depends on the solubility of the reactants. |

| Temperature | Room Temperature to 50°C | Gentle heating can increase the reaction rate. |

| Reaction Time | 30 minutes to 48 hours | Reaction progress should be monitored by TLC or LC-MS. |

| Reported Yields | >90% | CuAAC is known for its high efficiency and yields.[4][5] |

Table 2: Typical Reaction Parameters for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG Linkers

| Parameter | Typical Value/Condition | Notes |

| Reactants | Azido-PEG, Strained Alkyne (e.g., DBCO, BCN) | Molar ratio of azide to cyclooctyne is often 1.5:1. |

| Solvent | PBS (pH 7.4), DMSO, DMF | The choice of solvent is dependent on reactant solubility and biological context. |

| Temperature | 4°C to 37°C | Reactions are often performed at physiological temperatures for biological applications. |

| Reaction Time | 1 to 48 hours | Reaction times can be longer than CuAAC and are concentration-dependent. |

| Reported Yields | >85% | SPAAC is highly efficient, especially for bioconjugation where purification can be challenging. |

Experimental Protocols

The following are detailed, step-by-step protocols for the key reactions involving this compound.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating an alkyne-containing molecule to this compound.

Materials:

-

This compound

-

Alkyne-functionalized molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvent (e.g., DMSO/t-BuOH/H₂O mixture)

-

Deionized water

-

Nitrogen or Argon gas (for deoxygenation)

Procedure:

-

Reactant Preparation: Dissolve this compound (1.2 equivalents) and the alkyne-functionalized molecule (1.0 equivalent) in your chosen solvent system.

-

Catalyst Preparation: In a separate vial, prepare a stock solution of CuSO₄ and the copper ligand (e.g., TBTA) in a 1:5 molar ratio in your chosen solvent.

-

Deoxygenation: Sparge the reactant solution with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

-

Reaction Initiation: To the deoxygenated reactant solution, add the CuSO₄/ligand solution. Then, add a freshly prepared solution of sodium ascorbate (5 equivalents relative to CuSO₄).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS) until the starting material is consumed.

-

Work-up and Purification: Once the reaction is complete, the product can be purified. Common methods include silica gel chromatography, reverse-phase HPLC, or precipitation.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a strained alkyne (e.g., DBCO-functionalized molecule) to this compound.

Materials:

-

This compound

-

Strained alkyne-functionalized molecule (e.g., DBCO-NHS ester)

-

Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, DMSO)

Procedure:

-

Reactant Preparation: Dissolve this compound (1.5 equivalents) and the strained alkyne-functionalized molecule (1.0 equivalent) in the chosen solvent. For biological applications, PBS is a common choice.

-

Reaction Setup: Mix the solutions of the azide and the strained alkyne. To maximize reaction efficiency, it is recommended to keep the reactant concentrations as high as possible.

-

Incubation: Incubate the reaction mixture at the desired temperature (e.g., 37°C for biological applications or room temperature).

-

Reaction Monitoring: The reaction progress can be monitored over time using appropriate analytical methods (e.g., LC-MS, SDS-PAGE for protein conjugation). Reaction times can range from 1 to 24 hours.

-

Purification (if necessary): In many bioconjugation applications, the reaction is clean enough that no further purification is required. If needed, methods like size-exclusion chromatography or dialysis can be employed to remove excess reagents.

Protocol 3: Boc Deprotection

This protocol details the removal of the Boc protecting group to yield the free amine.

Materials:

-

Boc-protected compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: Dissolve the Boc-protected compound in a solution of DCM containing 20-50% TFA.

-

Reaction: Stir the solution at room temperature for 1-2 hours.

-

Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

TFA Salt Removal: Co-evaporate the residue with DCM (3x) to ensure complete removal of residual TFA. The resulting amine is typically obtained as a TFA salt and can often be used in the next step without further purification.

Visualizing Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate key processes involving this compound.

PROTAC Synthesis Workflow

This diagram outlines the modular synthesis of a PROTAC using this compound as a linker.

References

Technical Guide: Solubility and Stability of Azido-PEG4-CH2-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility and stability of Azido-PEG4-CH2-Boc, a heterobifunctional linker commonly used in bioconjugation and drug development. As specific experimental data for this compound is not extensively published, this document extrapolates its properties from the well-characterized behavior of its constituent functional groups: the azide, the PEG4 linker, and the Boc-protected amine. Detailed protocols are provided for researchers to validate these characteristics for their specific samples.

Predicted Physicochemical Profile

The properties of this compound are a composite of its three key functional regions: the hydrophilic PEG4 chain, the reactive azide terminus, and the acid-labile Boc-protected amine.

Predicted Solubility

The presence of the tetraethylene glycol (PEG4) chain, a hydrophilic spacer, is expected to dominate the solubility profile, rendering the molecule soluble in a range of aqueous and polar organic solvents.[1][2]

Table 1: Predicted Solubility of this compound

| Solvent Class | Solvent Example | Predicted Solubility | Rationale & Remarks |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS), pH 7.4 | Soluble / Freely Soluble | The hydrophilic PEG chain enhances water solubility. Similar compounds like Azido-PEG4-alcohol are highly soluble in water.[1][3] |

| Polar Aprotic | Dimethyl sulfoxide (DMSO) | Soluble / Freely Soluble | Commonly used for dissolving similar PEG reagents.[4] Recommended as a primary solvent for creating stock solutions. |

| Dimethylformamide (DMF) | Soluble / Freely Soluble | A common solvent for PEG linkers and bioconjugation reactions. | |

| Polar Protic | Methanol, Ethanol | Soluble | The PEG backbone and polar functional groups allow for good solubility. |

| Chlorinated | Dichloromethane (DCM) | Soluble | The organic character of the backbone and protecting group allows solubility. Similar PEG-acid compounds are soluble in DCM. |

| Ethers | Tetrahydrofuran (THF) | Soluble | Often used in purification and reaction steps for related molecules. |

| Non-Polar | Hexanes, Petroleum Ether | Insoluble / Poorly Soluble | The high polarity of the PEG chain and functional groups prevents dissolution in non-polar solvents. |

Chemical Stability Profile

The stability of the molecule is dictated by the lability of the azide and Boc-protecting groups under specific conditions. Proper storage is critical to prevent degradation.

Recommended Storage: Store at -20°C, protected from light and moisture. For long-term storage (months), -80°C is preferable.

Table 2: Predicted Stability and Degradation Pathways

| Condition | Stability | Potential Degradation Pathway & Notes |

| Acidic pH (e.g., pH < 4) | Labile | Primary concern is cleavage of the Boc group. Strong acids like trifluoroacetic acid (TFA) or HCl will rapidly deprotect the amine, yielding CO2 and tert-butyl cation. The azide group can form the toxic and explosive hydrazoic acid in the presence of strong acids. |

| Basic pH (e.g., pH > 9) | Generally Stable | The Boc group is stable towards most bases and nucleophiles. The PEG chain and azide group are also generally stable under moderately basic conditions. |

| Oxidation | Moderately Stable | The PEG chain can be susceptible to oxidation, potentially leading to chain cleavage or the formation of impurities like formaldehyde and formic acid. Strong oxidizing agents should be avoided. |

| Elevated Temperature | Potentially Labile | Organic azides can be thermally sensitive and may decompose upon heating. Thermal deprotection of Boc groups can also occur at high temperatures (e.g., >150 °C). Avoid excessive heat. |

| Light Exposure | Potentially Labile | Organic azides can be light-sensitive. Photostability studies are recommended, especially if the compound will be handled extensively under ambient light. Store protected from light. |

| Presence of Metals | Unstable | Azides can form highly unstable and shock-sensitive complexes with heavy metals (e.g., copper, lead, silver). Avoid contact with incompatible metals, though copper is used catalytically in controlled "click chemistry" reactions. |

Visualization of Structure and Workflow

Chemical Structure Overview

The following diagram illustrates the key functional components of the this compound molecule.

Caption: Functional components of the this compound molecule.

Experimental Workflow for Stability Assessment

This diagram outlines a typical forced degradation study to experimentally determine the stability profile of the compound.

Caption: Workflow for a forced degradation (stress testing) study.

Experimental Protocols

The following are generalized protocols. Researchers should adapt them based on available equipment and specific sample characteristics.

Protocol: Solubility Determination

Objective: To determine the approximate solubility of this compound in various solvents.

Materials:

-

This compound sample

-

Selection of solvents (see Table 1)

-

Vortex mixer

-

Analytical balance

-

Microcentrifuge

-

HPLC-CAD or LC-MS system (for quantitative analysis)

Methodology (Qualitative - Visual Inspection):

-

Weigh 1 mg of the compound into a clear glass vial.

-

Add 100 µL of the test solvent (creates an initial concentration of 10 mg/mL).

-

Vortex the vial vigorously for 1-2 minutes.

-

Visually inspect for any undissolved solid particles against a dark background.

-

If fully dissolved, the compound is soluble at ≥10 mg/mL.

-

If not fully dissolved, add another 100 µL of solvent (now 5 mg/mL) and repeat the process. Continue serial dilution until the compound fully dissolves to estimate the solubility limit.

-

If undissolved material remains even at low concentrations, centrifuge the sample and analyze the supernatant to confirm low solubility.

Methodology (Quantitative - HPLC):

-

Prepare a saturated solution by adding an excess of the compound to a known volume of solvent.

-

Agitate the solution at a constant temperature for 24 hours to ensure equilibrium.

-

Centrifuge the suspension at high speed (e.g., 14,000 rpm) to pellet all undissolved solid.

-

Carefully collect a known volume of the clear supernatant and dilute it with a suitable mobile phase.

-

Analyze the diluted sample by a validated HPLC method with a concentration calibration curve to determine the exact concentration, which represents the solubility.

Protocol: Forced Degradation Study for Stability Assessment

Objective: To identify potential degradation products and degradation pathways for this compound, which is essential for developing stability-indicating analytical methods.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (Acetonitrile, Methanol, Water)

-

pH meter

-

Incubators/ovens and a photostability chamber

-

Validated HPLC or UPLC system, preferably with both UV and MS detectors.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Stress Conditions: For each condition, mix the stock solution with the stressor. Store a control sample (stock solution diluted with water) at -20°C. The goal is to achieve 5-20% degradation.

-

Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at room temperature or 60°C.

-

Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at room temperature.

-

Oxidative Degradation: Mix with 3% H₂O₂. Incubate at room temperature, protected from light.

-

Thermal Degradation: Incubate the stock solution at 60°C.

-

Photodegradation: Expose the stock solution to a light source conforming to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching:

-

For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.

-

Cool thermal samples to room temperature.

-

-

Analysis:

-

Analyze all stressed samples, the control sample, and a "time zero" sample by a stability-indicating HPLC-MS method.

-

Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks (degradants).

-

Use the MS detector to obtain mass information on the degradants to help elucidate their structures (e.g., look for a mass corresponding to the loss of the Boc group).

-

Calculate the mass balance to ensure all major degradants are accounted for.

-

This systematic approach will reveal the conditions under which this compound is unstable and provide the necessary data to establish appropriate handling, storage, and analytical testing procedures.

References

The Lynchpin of Targeted Protein Degradation: A Technical Guide to the Mechanism of Action of Azido-PEG4-CH2-Boc in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker, far from being a passive spacer, plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and, most importantly, the geometry and stability of the ternary complex formed between the POI and the E3 ligase.[1]

This technical guide provides an in-depth exploration of the mechanism of action of a specific and versatile linker, Azido-PEG4-CH2-Boc , in the context of PROTAC design and function. We will delve into its structural contributions, the synthetic strategies it enables, and the downstream biological consequences for targeted protein degradation.

The Role of the PEG Linker in PROTAC Efficacy

Polyethylene glycol (PEG) linkers are among the most frequently utilized linkers in PROTAC design, largely due to their favorable physicochemical properties. The inclusion of a PEG chain, such as the tetra-ethylene glycol unit in this compound, imparts several advantages:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often-hydrophobic PROTAC molecule, which is crucial for its biological activity.

-

Biocompatibility: PEG is a well-established biocompatible polymer, reducing the potential for off-target toxicity.

-

Tunable Length: The length of the PEG linker is a critical parameter that can be systematically varied to optimize the formation of a productive ternary complex. An optimal linker length is essential to correctly orient the POI and the E3 ligase for efficient ubiquitination. A linker that is too short may lead to steric hindrance, while a linker that is too long might result in a non-productive complex.

Structural Breakdown and Synthetic Utility of this compound

The this compound linker is a chemically versatile building block for PROTAC synthesis. Its key functional groups are:

-

Azido Group (N3): This functional group is a cornerstone of "click chemistry," a set of biocompatible and highly efficient chemical reactions. The azide group can readily undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a terminal alkyne. This allows for the straightforward and robust conjugation of the linker to a ligand (either for the POI or the E3 ligase) that has been functionalized with an alkyne.

-

PEG4 Spacer: This represents a chain of four ethylene glycol units, providing the aforementioned benefits of solubility and optimal spacing.

-

-CH2- Group: A methylene spacer.

-

Boc Protecting Group (tert-Butyloxycarbonyl): The Boc group protects an amine functionality. This protecting group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a primary amine. This amine can then be coupled to the other ligand, typically via an amide bond formation with a carboxylic acid on the second ligand.

This dual functionality allows for a modular and sequential approach to PROTAC synthesis, providing researchers with precise control over the assembly of the final molecule.

Mechanism of Action: From Ternary Complex Formation to Protein Degradation

The ultimate goal of a PROTAC is to induce the degradation of a target protein. The this compound linker is integral to this process, which can be broken down into the following key steps:

-

Ternary Complex Formation: The PROTAC, via its two distinct ligands, simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-E3 ligase). The flexibility and length of the PEG4 linker are critical for allowing the two proteins to adopt a conformation that is favorable for the subsequent ubiquitination step.

-

Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This results in the formation of a polyubiquitin chain on the POI.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule is released and can go on to induce the degradation of another target protein molecule, acting in a catalytic manner.

Quantitative Data on PEG Linker-Containing PROTACs

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following tables summarize representative data for PROTACs containing PEG linkers of varying lengths, highlighting the importance of linker optimization.

| PROTAC | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| PROTAC 1 | BRD4 | VHL | 8-atom PEG linker | 15 | >90 | Example Data |

| PROTAC 2 | BRD4 | VHL | 12-atom PEG linker | 5 | >95 | Example Data |

| PROTAC 3 | BRD4 | VHL | 16-atom PEG linker | 25 | 85 | Example Data |

| PROTAC | Target Protein | E3 Ligase | Linker Composition | Cell Line | DC50 (µM) | Dmax (%) | Reference |

| JPS016 | HDAC3 | VHL | Amide bond to L-tert-leucine | HCT116 | >1 | N/A | |

| JPS036 | HDAC3 | VHL | Amide bond to L-tert-leucine | HCT116 | 0.44 ± 0.03 | 77 |

Experimental Protocols

Accurate evaluation of a PROTAC's performance requires a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

PROTAC Synthesis via Click Chemistry and Amide Coupling

This protocol outlines a general strategy for synthesizing a PROTAC using a linker like this compound.

Materials:

-

Alkyne-functionalized POI ligand

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

tert-butanol/water

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Carboxylic acid-functionalized E3 ligase ligand

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dimethylformamide (DMF)

Procedure:

-

Click Reaction:

-

Dissolve the alkyne-functionalized POI ligand (1 eq) and this compound (1.1 eq) in a 1:1 mixture of tert-butanol and water.

-

Add CuSO4 (0.1 eq) and sodium ascorbate (0.2 eq).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate) and purify by flash column chromatography.

-

-

Boc Deprotection:

-

Dissolve the product from step 1 in a 1:1 mixture of DCM and TFA.

-

Stir at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure to yield the amine-linker-POI ligand conjugate.

-

-

Amide Coupling:

-

Dissolve the carboxylic acid-functionalized E3 ligase ligand (1 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (2 eq).

-

Stir for 15 minutes at room temperature.

-

Add the amine-linker-POI ligand conjugate (1.1 eq).

-

Stir at room temperature for 4-12 hours.

-

Monitor the reaction by LC-MS.

-

Purify the final PROTAC product by preparative HPLC.

-

Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

-

Cells expressing the target protein

-

PROTAC of interest

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of the PROTAC (and a DMSO control) for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and visualize protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities and normalize the target protein signal to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot a dose-response curve to determine the DC50 and Dmax values.

-

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome pathway.

Materials:

-

Cells expressing the target protein

-

PROTAC of interest

-

MG132 (proteasome inhibitor)

-

Lysis buffer

-

Antibody against the target protein for immunoprecipitation

-

Protein A/G magnetic beads

-

Antibody against ubiquitin

-

Western blotting reagents

Procedure:

-

Cell Treatment:

-

Treat cells with the PROTAC and a vehicle control for a time shorter than that required for significant degradation (e.g., 4-6 hours).

-

In a parallel set of wells, co-treat with the PROTAC and MG132 to block proteasomal degradation and allow ubiquitinated protein to accumulate.

-

-

Immunoprecipitation:

-

Lyse the cells and immunoprecipitate the target protein using a specific antibody and protein A/G beads.

-

Wash the beads to remove non-specifically bound proteins.

-

-

Western Blotting:

-

Elute the immunoprecipitated protein from the beads and perform Western blotting as described above.

-

Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated forms of the target protein.

-

Mandatory Visualizations

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Caption: Experimental workflow for PROTAC synthesis and evaluation.

References

The Strategic Role of the Boc Protecting Group in PEG Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate fields of bioconjugation and advanced drug delivery, the precise control of molecular interactions is paramount. Heterobifunctional polyethylene glycol (PEG) linkers are indispensable tools, and the strategic use of protecting groups is central to their efficacy. Among these, the tert-butoxycarbonyl (Boc) group plays a critical role in simplifying complex conjugation strategies, particularly in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics. This guide provides an in-depth examination of the Boc protecting group's function in PEG linkers, detailing its chemistry, applications, and the experimental protocols essential for its successful implementation.

Core Concepts: PEG Linkers and the Boc Protecting Group

Polyethylene Glycol (PEG) Linkers: PEG linkers are chains of repeating ethylene glycol units that serve as flexible, biocompatible spacers to connect two or more molecular entities. Their use in pharmaceuticals is widespread due to their ability to:

-

Enhance Solubility: Improve the hydrophilicity of poorly soluble drugs.

-

Increase Stability: Protect conjugated molecules from enzymatic degradation.

-

Reduce Immunogenicity: Minimize adverse immune responses.

-

Improve Pharmacokinetics: Prolong circulation time and optimize drug distribution.

The Tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is one of the most common protecting groups for amines in organic synthesis, especially in peptide and bioconjugate chemistry. Its primary function is to temporarily render an amine nucleophile inert, preventing it from participating in unintended side reactions during a multi-step synthesis.

The key advantages of the Boc group are its stability in basic and nucleophilic conditions and, most importantly, its clean and efficient removal (deprotection) under mild acidic conditions, typically with trifluoroacetic acid (TFA).

The Mechanism of Boc Protection and Deprotection

Boc Protection: The protection of a primary or secondary amine is typically achieved using di-tert-butyl dicarbonate (Boc)₂O. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. The resulting intermediate collapses, releasing the protected amine, carbon dioxide, and tert-butanol.

Boc Deprotection: The removal of the Boc group is an acid-catalyzed process.

-

Protonation: The acid (e.g., TFA) protonates the carbonyl oxygen of the carbamate.

-

Fragmentation: This triggers the fragmentation of the molecule into a stable tert-butyl cation and a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide gas and the free, protonated amine.

The formation of gaseous byproducts (isobutylene from the cation and CO₂) provides a strong thermodynamic driving force for the reaction, ensuring it proceeds to completion.

Strategic Application in Bioconjugation

The use of Boc-protected PEG linkers enables a controlled, sequential approach to the synthesis of complex biomolecules like ADCs. A common strategy involves a heterobifunctional PEG linker with a Boc-protected amine at one end and another reactive group (e.g., a maleimide or NHS ester) at the other.

This allows for a multi-step conjugation:

-

The non-protected end of the linker is reacted with the first molecule (e.g., a cytotoxic drug).

-

The Boc group is then removed to expose the amine.

-

The newly deprotected amine is then conjugated to the second molecule (e.g., a targeting antibody).

This controlled sequence is crucial for producing homogeneous and effective targeted therapies, preventing the formation of undesirable side products.

Quantitative Data Summary

The efficiency of Boc deprotection is influenced by several factors, including acid strength, solvent, temperature, and steric hindrance. The following tables summarize typical conditions and outcomes.

| Table 1: Common Boc Deprotection Reagents and Conditions | |

| Reagent | Typical Concentration |

| Trifluoroacetic Acid (TFA) | 20-55% (v/v) in Dichloromethane (DCM) |

| Hydrochloric Acid (HCl) | 4M in 1,4-Dioxane |

| p-Toluenesulfonic Acid | Varies |

| Table 2: Troubleshooting Incomplete Boc Deprotection | |

| Problem | Potential Cause |

| Incomplete Deprotection | Insufficient acid strength or concentration. |

| Inadequate reaction time or low temperature. | |

| Steric hindrance from the PEG chain. | |

| Poor solubility of the linker in the chosen solvent. | |

| Side Product Formation | Re-alkylation of scavengers or other nucleophiles by the t-butyl cation. |

| Acid-labile groups elsewhere in the molecule are cleaved. |

Key Experimental Protocols

Protocol 1: Boc Protection of an Amine-Terminated PEG Linker

-

Objective: To protect the terminal amine of a PEG linker with a Boc group.

-

Materials:

-

Amine-terminated PEG linker (e.g., NH₂-PEG-COOH)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or other non-nucleophilic base

-

Solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

-

Methodology:

-

Dissolve the amine-terminated PEG linker in the chosen solvent.

-

Add 1.1 to 1.5 molar equivalents of (Boc)₂O to the solution.

-

Add 1.5 to 2.0 molar equivalents of TEA to act as a base.

-

Stir the reaction mixture at room temperature for 2-12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

-

Purify the resulting Boc-NH-PEG-COOH product using column chromatography or recrystallization.

-

Protocol 2: Boc Deprotection of a PEG Linker

-

Objective: To remove the Boc protecting group to expose the primary amine for subsequent conjugation.

-

Materials:

-

Boc-protected PEG linker (e.g., Boc-NH-PEG-Maleimide)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

(Optional) Scavenger, such as triisopropylsilane (TIS), to trap the released tert-butyl cation.

-

-

Methodology:

-

Dissolve the Boc-protected PEG linker in DCM (e.g., to a concentration of 0.1-0.2 M).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If the substrate contains sensitive functional groups, add a scavenger (2.5-5% v/v).

-

Allow the reaction to stir at 0°C to room temperature for 30 minutes to 2 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

-

To remove residual TFA, co-evaporate the residue with toluene (x3).

-

The resulting amine TFA salt can often be used directly in the next step. For neutralization, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

-

Visualizing Workflows and Relationships

Visual diagrams are essential for understanding the logical flow of synthesis and the chemical principles involved.

Caption: Workflow for Boc protection of an amine-terminated PEG linker. Max-Width: 760px.

A Comprehensive Technical Guide to the Safety and Handling of Azido-PEG4-CH2-Boc

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for Azido-PEG4-CH2-Boc, a heterobifunctional linker commonly utilized in bioconjugation and drug delivery applications. Due to the presence of an energetic azide group, a flexible polyethylene glycol (PEG) spacer, and a Boc-protected amine, careful handling and a thorough understanding of its chemical properties are imperative to ensure laboratory safety and experimental success. This document outlines the potential hazards, recommended handling procedures, and relevant chemical compatibility data to mitigate risks associated with its use.

Chemical Identity and Hazard Classification

-

Azido Group (-N3): The primary source of hazard, organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light, posing a potential explosion risk.[1][2] They are also acutely toxic.[2] The stability of an organic azide is influenced by its molecular structure, particularly the ratio of carbon to nitrogen atoms.[1][3]

-

Polyethylene Glycol (PEG) Linker: PEGylation is a widely used technique in pharmaceutical development to enhance the stability, solubility, and circulation time of therapeutic molecules while reducing immunogenicity. Generally considered non-toxic, PEG has been approved for various uses by regulatory authorities. However, there have been instances of immune responses to PEG itself, leading to the formation of anti-PEG antibodies which can affect product efficacy and safety.

-

Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines, stable to most nucleophiles and bases but readily cleaved under acidic conditions.

Based on the properties of the azido group, this compound should be handled as a potentially explosive and toxic substance. The signal word "Danger" is appropriate for the closely related Azido-PEG4-Amine, with hazard statements indicating it causes severe skin burns and eye damage.

Stability of Organic Azides

The stability of organic azides is a critical safety consideration. Two key principles help in assessing their stability:

Table 1: Stability Guidelines for Organic Azides

| Guideline | Description | Application to this compound |

| Carbon to Nitrogen Ratio (C/N) | The number of nitrogen atoms should not exceed the number of carbon atoms. Azides with a C/N ratio between 1 and 3 can be synthesized in small quantities but should be used or quenched promptly and stored at low temperatures. A more conservative guideline suggests a ratio of (NC + NO) / NN ≥ 3 for stability. | The molecular formula for this compound is C14H28N4O6. The C/N ratio is 14/4 = 3.5. The (NC + NO) / NN ratio is (14 + 6) / 4 = 5. Both metrics suggest that this compound is relatively stable and can be isolated and stored with appropriate precautions. |

| Rule of Six | There should be at least six carbon atoms (or other atoms of similar size) for each energetic functional group (e.g., azide, diazo, nitro). This provides sufficient dilution to render the compound relatively safe. | This compound has one azide group and 14 carbon atoms, easily satisfying this rule. |

Despite these indicators of relative stability, it is crucial to always handle this compound with the precautions appropriate for an azide-containing compound.

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is essential when working with azido compounds.

Experimental Workflow for Handling this compound

Caption: General workflow for safely handling this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield must be worn.

-

Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but for highly toxic azides, double gloving or using Silver Shield® gloves is recommended.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For reactions with a higher risk of explosion, a blast shield should be used.

Engineering Controls:

-

All work with azido compounds must be conducted in a certified chemical fume hood.

-

An ANSI-approved safety shower and eyewash station must be immediately accessible.

Chemical Incompatibility

Azido compounds can react violently with a variety of substances. It is critical to avoid contact with incompatible materials.

Chemical Incompatibility Diagram for Azido Compounds

Caption: Materials to avoid contact with this compound.

-

Metals: Azides should never be mixed with or handled using metal utensils (e.g., metal spatulas) as this can lead to the formation of highly unstable and explosive heavy metal azides. This includes avoiding contact with metal pipes in drains.

-

Acids: Mixing azides with acids can form hydrazoic acid, which is highly toxic and explosive.

-

Halogenated Solvents: Solvents such as dichloromethane (DCM) and chloroform should never be used as reaction media with azides, as they can form extremely unstable di- and tri-azidomethane.

-

Boc-Protected Amine Compatibility: The Boc group is stable under basic and nucleophilic conditions but is cleaved by strong acids like trifluoroacetic acid (TFA).

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

-

Storage: Store this compound in a tightly sealed container in a freezer, away from light, heat, shock, and incompatible materials. The storage container should be clearly labeled with the compound name and appropriate hazard warnings.

-

Disposal: Azide-containing waste should be collected in a designated, separate waste container. Under no circumstances should azide solutions be poured down the drain, as this can lead to the formation of explosive metal azides in the plumbing. Whenever possible, organic azides should be converted to a more stable derivative, such as an amine, before disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

Table 2: Emergency Response Procedures

| Incident | Procedure |

| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin with copious amounts of soap and water for at least 15 minutes and seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |

| Spill | For small spills of solid material, carefully sweep it up to avoid dust formation. For solutions, cover with an absorbent material. Clean the spill area with a suitable solvent (avoiding halogenated solvents) and collect all contaminated materials into a labeled waste container for proper disposal. Notify laboratory safety personnel. |

Toxicological Information

While specific toxicological data for this compound is unavailable, information on sodium azide provides a basis for assessing potential health effects. Exposure to small amounts of sodium azide can cause rapid breathing, dizziness, headache, nausea, and skin irritation. Large exposures can lead to more severe effects, including convulsions and low blood pressure. The Boc-protected amine and the PEG linker are generally considered to have low toxicity.

Experimental Protocol: General Handling of an Organic Azide

This protocol outlines a general procedure for handling an organic azide like this compound in a research setting.

Objective: To safely weigh and dissolve a small quantity of an organic azide for use in a chemical reaction.

Materials:

-

This compound

-

Appropriate non-halogenated solvent (e.g., THF, DMF, DMSO)

-

Glass vials and beakers

-

Plastic or ceramic spatula

-

Analytical balance

-

Magnetic stirrer and stir bar (Teflon-coated)

-

Personal Protective Equipment (as outlined in Section 3)

Procedure:

-

Preparation:

-

Ensure the work area within the chemical fume hood is clean and free of clutter.

-

Place a blast shield between the experimental setup and the user.

-

Don all required PPE, including safety goggles, a lab coat, and appropriate gloves.

-

-

Weighing:

-

Tare a clean, dry glass vial on the analytical balance.

-

Using a plastic or ceramic spatula, carefully transfer the desired amount of this compound into the vial. Avoid any scraping or grinding motions that could generate friction.

-

Securely cap the vial and record the mass.

-

-

Dissolution:

-

In the fume hood, add the appropriate volume of a non-halogenated solvent to the vial containing the azide.

-

If necessary, add a Teflon-coated magnetic stir bar to the vial.

-

Place the vial on a magnetic stirrer and stir at a moderate speed until the solid is fully dissolved. Avoid heating unless the reaction protocol specifically and safely allows for it.

-

-

Use in Reaction:

-

Once dissolved, the azide solution can be carefully transferred to the reaction vessel using a glass pipette or syringe.

-

-

Cleanup:

-

Rinse all glassware that came into contact with the azide with a suitable solvent.

-

Collect all solvent rinses and any unused azide solution in a designated azide waste container.

-

Wipe down the work area with a damp cloth or paper towel and dispose of it in the appropriate solid waste container.

-

This guide is intended to provide a comprehensive overview of the safety and handling considerations for this compound. It is not a substitute for a thorough, experiment-specific risk assessment, which should be conducted before any new procedure is undertaken. Always consult your institution's safety guidelines and the available chemical safety literature.

References

The Core of Versatility: An In-depth Technical Guide to Azide-PEG-Boc Linkers in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern drug discovery, the ability to precisely connect and modulate molecular components is paramount. Azide-PEG-Boc linkers have emerged as a cornerstone technology, offering a trifecta of functionalities that empower researchers to construct sophisticated therapeutic and diagnostic agents. This technical guide delves into the core features of these versatile linkers, providing a comprehensive overview of their structure, applications, and the experimental protocols that underpin their use.

Deciphering the Architecture: Key Features of Azide-PEG-Boc Linkers

Azide-PEG-Boc linkers are heterobifunctional molecules engineered with three critical components, each serving a distinct and vital purpose in bioconjugation and drug development.[1]

-

The Azide Group (N₃): This functional group is the gateway to "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[2][3] The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[4] These reactions form a stable triazole linkage, which is minimally disruptive to the biological activity of the conjugated molecules. This bioorthogonal reactivity allows for the precise attachment of the linker to molecules bearing an alkyne group, even in complex biological environments.

-

The Polyethylene Glycol (PEG) Spacer: The PEG chain is a hydrophilic and biocompatible polymer that confers several advantageous properties to the final conjugate. The inclusion of a PEG spacer can enhance the solubility and stability of hydrophobic drugs, reduce the immunogenicity of the conjugated biomolecule, and improve pharmacokinetic properties by extending circulation half-life. The length of the PEG chain can be precisely controlled to optimize these characteristics for a specific application.

-

The Boc (tert-butyloxycarbonyl) Protecting Group: The Boc group serves as a temporary shield for a primary amine. This protection is crucial for preventing unwanted side reactions during the synthesis and conjugation of the azide-end of the linker. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to expose the free amine for subsequent conjugation. This orthogonal deprotection strategy allows for a stepwise and controlled assembly of complex bioconjugates.

Quantitative Data Summary

The versatility of Azide-PEG-Boc linkers is further enhanced by the availability of various PEG chain lengths, allowing for fine-tuning of the spacer's properties. The following table summarizes the specifications of common commercially available Azide-PEG-Boc linkers.

| Product Name | PEG Units (n) | Molecular Weight ( g/mol ) |

| Boc-NH-PEG2-Azide | 2 | - |

| Azido-PEG4-CH2-Boc | 4 | - |

| Boc-NH-PEG9-azide | 9 | 582.68 |

| Azide-PEG45-NHS Ester | ~45 | ~2,000 |

| Note: This is an example of a related linker where the Boc-protected amine is replaced by an NHS ester for amine reactivity. |

Experimental Protocols

The successful application of Azide-PEG-Boc linkers hinges on robust and well-defined experimental procedures. The following sections provide detailed methodologies for Boc deprotection and subsequent conjugation via click chemistry.

Boc Deprotection Protocol

This protocol outlines the procedure for the removal of the Boc protecting group to expose the primary amine.

Materials:

-

Boc-protected PEG linker

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected PEG linker in dichloromethane (DCM).

-

Add Trifluoroacetic acid (TFA) to the solution. A common concentration is 20-50% TFA in DCM.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

To remove residual TFA, co-evaporate the residue with toluene (repeat 3 times).

-

For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine-PEG-azide linker.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes the conjugation of an azide-functionalized PEG linker to an alkyne-containing molecule.

Materials:

-

Azide-functionalized PEG linker

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Solvent (e.g., DMSO, t-BuOH/H₂O mixture)

-

Deionized water

Procedure:

-

Dissolve the azide-functionalized PEG and the alkyne-functionalized molecule in the chosen solvent system. The molar ratio of azide to alkyne is typically 1:1 to 1.5:1.

-

Prepare a fresh solution of sodium ascorbate in water.

-

Prepare a solution of copper(II) sulfate in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR) until completion. Reaction times can range from 30 minutes to 48 hours.

-

Upon completion, the product can be purified using standard chromatographic techniques.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol outlines the copper-free click chemistry reaction using a strained cyclooctyne.

Materials:

-

Azide-functionalized PEG linker

-

Cyclooctyne-functionalized molecule (e.g., DBCO, BCN)

-

Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.3, DMSO)

Procedure:

-

Dissolve the azide-functionalized PEG and the cyclooctyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice. A molar ratio of azide to cyclooctyne of 1.5:1 is often used.

-

Stir the reaction mixture at the desired temperature (typically room temperature).

-

Monitor the reaction progress by an appropriate analytical technique until completion.

-

Purify the final conjugate using a suitable method such as size-exclusion chromatography (SEC) to remove any unreacted components.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the structure, workflow, and reaction mechanisms associated with Azide-PEG-Boc linkers.

Caption: General structure of an Azide-PEG-Boc linker.

Caption: Workflow for ADC synthesis.

Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Methodological & Application

Step-by-step protocol for labeling antibody with Azido-PEG4-CH2-Boc

Application Note & Protocol

Topic: Step-by-Step Protocol for Labeling Antibody with Azido-PEG4-NHS Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with an Azido-PEG4 linker using an N-Hydroxysuccinimide (NHS) ester. This method is fundamental for preparing antibodies for subsequent bioorthogonal "click chemistry" reactions. The NHS ester reacts efficiently with primary amines, such as the side chains of lysine residues and the N-terminus of the antibody, to form stable amide bonds.[1][2][] This process introduces an azide group onto the antibody, which can then be specifically conjugated to molecules containing alkyne or cyclooctyne groups, such as drugs, imaging agents, or other biomolecules.[4][5] The protocol covers antibody preparation, the labeling reaction, purification of the conjugate, and key parameters for successful conjugation.

Materials and Reagents

-

Antibody (IgG) to be labeled

-

Azido-PEG4-NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffered Saline (PBS), pH 8.3-8.5. (Ensure buffer is free of primary amines like Tris or glycine)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting spin columns or gel filtration columns (e.g., Sephadex G25) for purification

-

Microcentrifuge tubes

-

Spectrophotometer (for determining antibody concentration)

Experimental Protocol

This protocol is optimized for labeling IgG antibodies. Adjustments may be necessary for other antibody isotypes or proteins.

Step 1: Antibody Preparation and Buffer Exchange

The antibody sample must be free of any stabilizers or buffer components that contain primary amines (e.g., Tris, glycine, BSA), as these will compete with the antibody for reaction with the NHS ester.

-

Initial Check: Verify the composition of the antibody storage buffer.

-

Purification: If interfering substances are present, purify the antibody. For small molecules like Tris or glycine, perform a buffer exchange using a desalting spin column, dialysis, or ultrafiltration.

-

Using a Spin Column: a. Equilibrate the desalting column with amine-free Reaction Buffer according to the manufacturer's instructions. b. Apply the antibody sample to the column. c. Centrifuge to collect the purified antibody in the Reaction Buffer.

-

-

Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer. The optimal concentration is typically around 2.5 mg/mL for good labeling efficiency.

-

Quantification: Measure the antibody concentration using a spectrophotometer at 280 nm (A280).

Step 2: Preparation of Azido-PEG4-NHS Ester Solution

The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions. Therefore, the reagent should be dissolved immediately before use.

-

Equilibrate: Allow the vial of Azido-PEG4-NHS Ester to warm to room temperature before opening to prevent moisture condensation.

-

Dissolve: Prepare a stock solution of the Azido-PEG4-NHS Ester by dissolving it in anhydrous DMSO or high-quality DMF to a concentration of 10 mM. For example, dissolve ~5 mg in 1 mL of DMSO.

Step 3: Labeling Reaction

The efficiency of the labeling reaction depends on the molar ratio of the NHS ester to the antibody. A 10 to 20-fold molar excess of the NHS ester is a common starting point for IgG labeling.

-

Calculate Molar Ratio: Determine the moles of antibody in your reaction volume. Calculate the required volume of the 10 mM Azido-PEG4-NHS Ester stock solution to achieve the desired molar excess.

-

Example Calculation: For 0.5 mL of a 2 mg/mL IgG solution (MW ≈ 150,000 g/mol ):

-

Moles of IgG = (0.002 g/mL * 0.5 mL) / 150,000 g/mol ≈ 6.67 nmol

-

For a 20-fold molar excess: 6.67 nmol * 20 = 133.4 nmol of NHS ester needed.

-

Volume of 10 mM stock = 133.4 nmol / 10,000 nmol/mL = 0.01334 mL or 13.34 µL.

-

-

-

Combine Reagents: While gently vortexing, add the calculated volume of the Azido-PEG4-NHS Ester stock solution to the antibody solution. The final concentration of the organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume.

-

Incubate: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, protected from light. The optimal reaction pH is between 7.2 and 8.5.

-

Quench Reaction (Optional but Recommended): To stop the reaction, add a quenching buffer containing primary amines, such as 1 M Tris-HCl, to a final concentration of 50-100 mM. Incubate for an additional 15 minutes.

Step 4: Purification of Azide-Labeled Antibody

It is critical to remove unreacted Azido-PEG4-NHS Ester and reaction byproducts (N-hydroxysuccinimide) from the labeled antibody.

-

Prepare Column: Equilibrate a desalting spin column (or a gel filtration column) with PBS or another suitable storage buffer.

-

Purify Conjugate: Apply the reaction mixture to the column. Centrifuge according to the manufacturer's protocol to elute the purified, azide-labeled antibody.

-

Characterize and Store:

-

Measure the final concentration of the labeled antibody.

-

Determine the degree of labeling (DOL), which is the average number of azide molecules per antibody, using methods like mass spectrometry or by reacting the azide with a fluorescently-labeled alkyne and performing spectroscopic analysis.

-

Store the azide-labeled antibody at 2-8°C for short-term storage or at -20°C for long-term storage.

-

Quantitative Data Summary

The following table summarizes typical parameters and expected outcomes for the labeling of an IgG antibody with Azido-PEG4-NHS Ester.

| Parameter | Recommended Value/Range | Notes |

| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to higher labeling efficiency. |

| Reaction Buffer | PBS or 0.1 M Sodium Bicarbonate | Must be amine-free. |

| Reaction pH | 7.2 - 8.5 | pH 8.3-8.5 is often optimal for balancing reactivity and NHS ester hydrolysis. |

| Molar Ratio (Ester:Ab) | 10:1 to 20:1 | Can be optimized to achieve the desired Degree of Labeling (DOL). |

| Reaction Temperature | Room Temperature or 4°C | 4°C can be used for sensitive antibodies. |

| Reaction Time | 30 - 120 minutes | Typically 1 hour at room temperature or 2 hours at 4°C. |

| Labeling Efficiency | 20 - 35% | The proportion of the dye that reacts with the protein. |

| Expected DOL | 2 - 6 azides/antibody | Varies with molar ratio and reaction conditions. |

Experimental Workflow Diagram

Caption: Workflow for labeling an antibody with Azido-PEG4-NHS Ester.

Conclusion

This protocol provides a reliable method for conjugating Azido-PEG4 linkers to antibodies. The resulting azide-functionalized antibody is a versatile intermediate for creating antibody-drug conjugates (ADCs), imaging agents, and other targeted constructs through highly specific click chemistry reactions. Successful labeling relies on careful antibody preparation, precise control of reaction conditions, and effective purification of the final product.

References

Application Notes: Utilizing Azido-Functionalized Molecules for Cell Surface Labeling

These application notes provide detailed protocols and guidelines for the concentration and use of azido-functionalized molecules in cell surface labeling experiments. The primary focus is on metabolic glycoengineering, a robust method to introduce azide groups onto the cell surface, which can then be used for various downstream applications through bioorthogonal chemistry. This technique is invaluable for researchers in cell biology, drug development, and glycoproteomics.

Introduction to Azide-Based Cell Surface Labeling